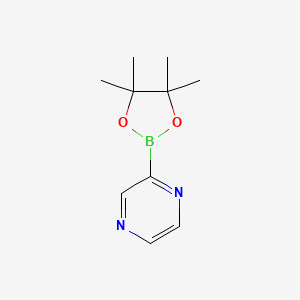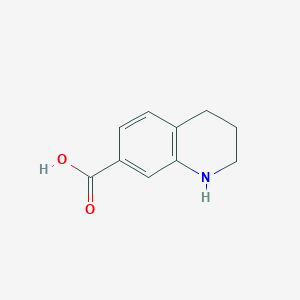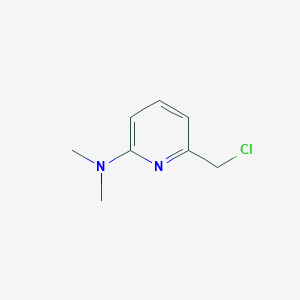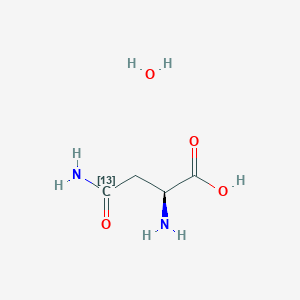
(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate
Descripción general
Descripción
“(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate” is a specific form of a carboxylic acid . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The carboxyl group is associated with two characteristic infrared stretching absorptions which change markedly with hydrogen bonding . Carboxylic acids exist predominantly as hydrogen bonded dimers in condensed phases .
Aplicaciones Científicas De Investigación
Proteomics Research
L-Asparagine-4-13C (monohydrate) is used as an isotopically labeled biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to track or quantify the behavior of proteins in different experimental conditions.
Cell Culture Systems
This compound is used in biomanufacturing cell culture systems for the production of therapeutic recombinant proteins and monoclonal antibodies . These proteins and antibodies are often used in the treatment of various diseases, including cancer and autoimmune disorders.
Food, Beverage, and Nutritional Supplement Applications
L-Asparagine-4-13C (monohydrate) is suitable for all food, beverage, and nutritional supplement applications . It can be used as a dietary supplement or as a component in the formulation of certain types of food and beverages.
Mycobacterial Growth
L-Asparagine monohydrate has been used as a component of Sauton’s and chelated Sauton’s media for mycobacterial growth . Mycobacteria are a type of germ that are responsible for diseases such as tuberculosis and leprosy.
Induction of Ca2+ Flux in Rice Roots
This compound has been used to test its effect in the induction of Ca2+ flux in rice roots using aequorin luminescence imaging . This research can help in understanding the mechanisms of nutrient uptake in plants.
Second Harmonic Generation
Being a non-Centro symmetric material, L-asparagine can be a second harmonic generator . It is attracting a great deal of attention due to its applications in optical devices, advanced laser-based imaging, communication, data storage, and countermeasure system design .
Mecanismo De Acción
Target of Action
L-Asparagine-4-13C, also known as (2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate or DTXSID60584336, is a non-essential amino acid that primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound’s mode of action involves the metabolism of toxic ammonia in the body. Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Asparagine-4-13C is the ammonia detoxification pathway . In this pathway, asparagine synthase converts aspartic acid and ammonia into asparagine . This process helps control the metabolic functions of cells in nerve and brain tissue .
Pharmacokinetics
It’s known that stable heavy isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a process involving the substitution of hydrogen atoms with deuterium (a heavy isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Asparagine-4-13C’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .
Propiedades
IUPAC Name |
(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-FWGDTYFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[13C](=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584336 | |
| Record name | L-(4-~13~C)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate | |
CAS RN |
286437-12-5 | |
| Record name | L-(4-~13~C)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

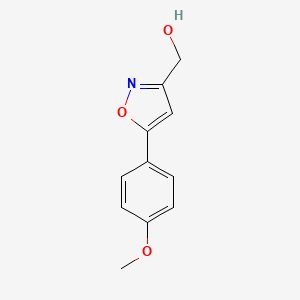
![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)
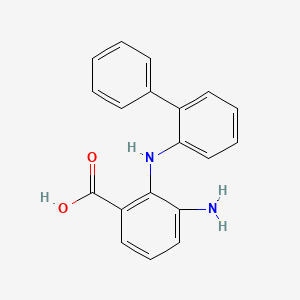


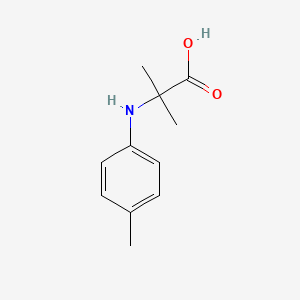
![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)
